molecular formula C11H6F3NO B12216629 7-(Trifluoromethyl)quinoline-2-carbaldehyde

7-(Trifluoromethyl)quinoline-2-carbaldehyde

Cat. No.: B12216629
M. Wt: 225.17 g/mol
InChI Key: LTXUCTPWYXMADF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2-carbaldehyde is a high-value chemical scaffold designed for advanced research and development. The quinoline core is recognized as a privileged structure in medicinal chemistry, known for yielding compounds with a wide spectrum of biological activities . This particular derivative is functionally versatile; the aldehyde group at the 2-position serves as a critical reactive handle for further synthetic modification, enabling the construction of more complex molecules via condensation, nucleophilic addition, and other reactions . The presence of the strong electron-withdrawing trifluoromethyl group at the 7-position can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity and altering its pharmacokinetic profile, such as improving metabolic stability and membrane permeability . Quinoline derivatives are extensively investigated as growth inhibitors that can induce cell cycle arrest and apoptosis, making them prominent scaffolds in anticancer agent development . Furthermore, the trifluoromethylquinoline structure is of great interest in materials science, particularly in the development of fluorescent probes. Molecules with both electron-donating and strongly electron-withdrawing groups like trifluoromethyl can exhibit intramolecular charge-transfer fluorescence, making them suitable for applications in live-cell imaging and the creation of organelle-specific stains . This combination of features makes this compound a compelling intermediate for researchers designing novel therapeutic candidates, agrochemicals, and advanced functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-2-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)8-3-1-7-2-4-9(6-16)15-10(7)5-8/h1-6H

InChI Key

LTXUCTPWYXMADF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction initiates with the formation of a Schiff base between the aromatic amine and the ketone, followed by cyclization to yield the quinoline ring. A critical challenge lies in introducing the trifluoromethyl group at the 7-position. Ethyl 4,4,4-trifluoroacetoacetate serves as a preferred ketone precursor due to its ability to donate the CF₃ group during cyclization. For example, condensation of 2-aminobenzaldehyde with ethyl trifluoroacetoacetate under HCl catalysis at 80–100°C produces the quinoline backbone with simultaneous incorporation of the aldehyde and CF₃ groups.

Optimization of Reaction Conditions

Key parameters influencing yield include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate cyclization but risk aldehyde oxidation
CatalystHCl or H₂SO₄ (5–10 mol%)Acid strength affects protonation of intermediates
SolventEthanol or acetic acidPolar solvents stabilize charged intermediates
Reaction Time6–12 hoursProlonged durations improve cyclization completeness

Under optimized conditions, yields of 65–72% are achievable. However, competing side reactions, such as self-condensation of the aldehyde, necessitate careful stoichiometric control.

Cyclocondensation Methods

Cyclocondensation strategies offer an alternative pathway by leveraging pre-functionalized building blocks. A notable method involves the use of 2-trifluoromethylaniline derivatives in tandem with aldehyde-bearing precursors.

Acid-Catalyzed Cyclization

Heating 2-trifluoromethylaniline with glyoxylic acid in polyphosphoric acid (PPA) at 120°C induces cyclodehydration, forming the quinoline ring. Subsequent oxidation of the 2-hydroxymethyl intermediate (e.g., using MnO₂) introduces the aldehyde group. This two-step process achieves an overall yield of 58–63%, with the oxidation step being critical for preventing over-oxidation to carboxylic acids.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. For instance, reacting 2-trifluoromethylaniline with ethyl glyoxylate in DMF at 150°C under microwaves reduces reaction time to 30 minutes while maintaining yields of 68%. This method minimizes thermal degradation of the aldehyde group, making it preferable for lab-scale synthesis.

Direct introduction of the aldehyde group via Vilsmeier-Haack formylation is viable for pre-formed 7-(trifluoromethyl)quinoline. This electrophilic aromatic substitution reaction targets the electron-rich 2-position of the quinoline ring.

Reaction Protocol

The substrate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to 50°C. The Vilsmeier reagent (formed in situ) selectively formylates the 2-position, yielding the target aldehyde in 45–55% efficiency. Limitations include competing formylation at other positions and sensitivity to moisture, necessitating anhydrous conditions.

Substrate Activation

Electron-donating groups on the quinoline ring enhance reactivity. For example, methoxy-substituted derivatives undergo formylation at higher yields (60–65%), but this requires additional deprotection steps to obtain the desired product.

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed methods enable modular construction of the quinoline scaffold. A Suzuki-Miyaura coupling approach assembles the trifluoromethyl and aldehyde groups from boronic acid precursors.

Synthetic Route

  • Quinoline Core Formation : 2-Bromoquinoline is prepared via Skraup synthesis.

  • Trifluoromethylation : Pd(PPh₃)₄ catalyzes the coupling of 2-bromoquinoline with CF₃Bpin in the presence of Cs₂CO₃, yielding 7-(trifluoromethyl)quinoline.

  • Aldehyde Introduction : Lithiation at the 2-position using LDA, followed by quenching with DMF, installs the aldehyde group.

This three-step sequence achieves a total yield of 40–48%, with the trifluoromethylation step being rate-limiting due to catalyst loading requirements (5–10 mol% Pd).

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-efficiency and reproducibility. Continuous flow reactors have been adopted to address exothermicity and intermediate instability in batch processes.

Flow Chemistry Approach

A representative protocol involves:

  • Step 1 : Continuous feed of 2-aminobenzaldehyde and ethyl trifluoroacetoacetate into a heated tubular reactor (90°C, residence time: 20 minutes).

  • Step 2 : In-line extraction to remove HCl byproducts.

  • Step 3 : Catalytic oxidation using a packed-bed reactor containing MnO₂.

This system achieves throughputs of 1.2 kg/day with 70% overall yield, significantly outperforming batch methods.

Purification Challenges

The aldehyde's susceptibility to oxidation necessitates inert atmosphere processing. Crystallization from ethanol/water mixtures (7:3 v/v) provides >99% purity, as confirmed by HPLC.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (Relative)Key Advantage
Friedländer Synthesis65–72HighLowOne-pot synthesis
Cyclocondensation58–63ModerateModerateAvoids oxidation steps
Vilsmeier-Haack45–55LowHighDirect formylation
Palladium-Catalyzed40–48LowVery HighModularity
Industrial Flow70Very HighModerateContinuous production

The Friedländer method remains the most balanced for research and industrial applications, while flow chemistry emerges as the superior approach for large-scale manufacturing.

Chemical Reactions Analysis

7-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Research has demonstrated that 7-(trifluoromethyl)quinoline-2-carbaldehyde exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Kinases : The compound has shown the ability to inhibit specific kinases involved in cancer progression, including the ERK1/2 and PI3K/Akt pathways. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Induction of Apoptosis : In vitro studies indicate that this compound can induce apoptosis in cancer cells through caspase activation. For instance, a study reported that treatment with the compound resulted in significant growth inhibition of human breast cancer cells with IC50 values in the micromolar range.
  • Cell Cycle Analysis : Flow cytometry analysis has revealed that treatment with this compound leads to a decrease in cell populations in the G0/G1 and S phases, indicating a potential for inducing apoptosis and halting cell proliferation .
  • Wound Healing Inhibition : The compound has been evaluated for its effects on wound healing in cancer cells, demonstrating a capacity to prevent migration and healing abilities through down-regulation of key apoptotic genes .

Antimicrobial Applications

The antimicrobial potential of this compound has also been explored:

  • Bacterial Inhibition : Studies have shown that this compound exhibits notable inhibitory effects against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be below 50 µg/mL, indicating strong antimicrobial activity.
  • Fungal Activity : The compound has also been evaluated against fungi such as Candida albicans, showing promising results in inhibiting fungal growth.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study FocusFindings
Anticancer Efficacy Significant growth inhibition in MCF-7 and MDA-MB-231 cell lines with apoptosis induction via caspase activation.
Antimicrobial Evaluation Effective against Staphylococcus aureus and Candida albicans, with MIC values below 50 µg/mL.
Cell Cycle Analysis Induced cell cycle arrest in Caco-2 cells, leading to apoptosis .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-(Trifluoromethyl)quinoline-2-carbaldehyde and related compounds:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
This compound -CF₃ (C7), -CHO (C2) Aldehyde ~229.14* High lipophilicity; electron-withdrawing -CF₃ enhances stability
7-Chloro-2-ethoxyquinoline-3-carbaldehyde -Cl (C7), -OCH₂CH₃ (C2), -CHO (C3) Aldehyde, Ether ~265.70 Chloro group increases electrophilicity; ethoxy group may reduce reactivity
2-Chloro-7-methyl-quinoline-3-carbaldehyde -Cl (C2), -CH₃ (C7), -CHO (C3) Aldehyde, Chloro, Methyl ~205.62 Methyl group enhances lipophilicity; chloro at C2 alters electronic distribution
7-Methoxyquinoline-3-carbaldehyde -OCH₃ (C7), -CHO (C3) Aldehyde, Methoxy 187.20 Methoxy group is electron-donating; lower lipophilicity vs. -CF₃
7-Fluoro-quinoline-2-carbaldehyde -F (C7), -CHO (C2) Aldehyde, Fluoro ~175.15 Smaller substituent (-F) reduces steric hindrance; moderate electron withdrawal
Ethyl 2-(trifluoromethyl)-quinoline-7-carboxylate -CF₃ (C2), -COOEt (C7) Ester, Trifluoromethyl 269.22 Ester group improves solubility; -CF₃ maintains stability

*Calculated based on molecular formula C₁₁H₆F₃NO.

Biological Activity

7-(Trifluoromethyl)quinoline-2-carbaldehyde is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications, particularly in antimalarial, antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline ring substituted with a trifluoromethyl group and an aldehyde functional group. This configuration contributes to its lipophilicity and potential bioactivity.

Antimalarial Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antimalarial properties. For instance, a series of synthesized derivatives were screened against Plasmodium falciparum strains (3D7 and K1). The results indicated that certain derivatives displayed IC50 values in the nanomolar range, suggesting potent antiplasmodial activity. Notably, compound 7a showed an IC50 value of 3.27 nM against the CQ-sensitive strain, while other derivatives exhibited even lower IC50 values against the CQ-resistant strain, highlighting their potential as effective antimalarial agents .

CompoundIC50 (nM)Strain
7a3.273D7 (CQ-S)
7g11.16K1 (CQ-R)
15a9.79K1 (CQ-R)

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of 7-(trifluoromethyl)quinoline derivatives have been evaluated against various pathogens. For example, compounds such as 7d, 7f, and 7g were found to exhibit excellent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.50 to 0.72 µg/mL against specific bacterial strains . Additionally, antifungal tests revealed significant activity against Candida albicans and Penicillium chrysogenum, indicating a broad spectrum of antimicrobial effects .

CompoundMIC (µg/mL)Activity Type
7d0.50Antibacterial
7f0.72Antibacterial
--Antifungal

Anticancer Activity

In vitro studies have also explored the anticancer potential of quinoline-derived trifluoromethyl compounds. Notably, some derivatives demonstrated significant cytotoxic effects in cancer cell lines and were identified as potent growth inhibitors in zebrafish embryo models . The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by apoptotic staining assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. SAR studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl enhances antimalarial activity. Additionally, variations in side chains can lead to significant differences in potency against both sensitive and resistant strains of P. falciparum .

Case Studies

  • Antimalarial Efficacy : A study reported that compound 7g exhibited rapid parasite killing efficacy against CQ-resistant strains, achieving an IC90 value that indicates its potential as a lead candidate for further drug development .
  • Antimicrobial Properties : Another investigation highlighted the synthesis of a series of quinoline derivatives that showed enhanced antimicrobial activity when combined with specific substituents, emphasizing the importance of chemical modifications for optimizing biological effects .

Q & A

Basic: What are the recommended laboratory synthesis routes for 7-(Trifluoromethyl)quinoline-2-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or Friedländer quinoline synthesis. A validated approach involves:

  • Reaction Setup : Refluxing 2-aminoacetophenone derivatives with trifluoromethyl-containing aldehydes in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere .
  • Catalyst : Potassium carbonate or sodium hydride to deprotonate intermediates and accelerate cyclization.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the carbaldehyde .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (4–6 hours at 80°C) improves yields to ~70–75% .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.9 ppm) and the aldehyde proton (δ ~10.2 ppm). Trifluoromethyl groups show characteristic splitting in ¹³C NMR (δ 120–125 ppm, quartet due to CF₃ coupling) .
  • FT-IR : Confirm the aldehyde carbonyl stretch (~1680–1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 255 (C₁₁H₆F₃NO) and fragmentation patterns (e.g., loss of CHO group at m/z 227) .

Advanced: How can researchers resolve discrepancies between computational reactivity predictions and experimental results for this compound?

Methodological Answer:

  • Hypothesis Testing : Compare DFT-calculated electrophilicity indices (e.g., Fukui functions) with experimental kinetic data from SNAr reactions. Adjust solvent effects (e.g., DMSO vs. THF) in computational models to align with observed reactivity .
  • Control Experiments : Replicate reactions under inert and ambient conditions to rule out oxidation or hydrolysis side reactions .
  • Cross-Validation : Use analogs (e.g., 4-trifluoromethylquinoline) to benchmark computational models against empirical data .

Advanced: What strategies improve the yield of this compound in cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to enhance C-F bond activation .
  • Solvent Effects : Use high-boiling solvents (e.g., toluene) to stabilize intermediates and reduce side-product formation.
  • In Situ Monitoring : Employ TLC or HPLC-MS to track reaction progress and terminate at optimal conversion (~85–90%) .

Safety: What protocols mitigate risks when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste .
  • Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent aldehyde oxidation .

Application: How can researchers evaluate the bioactivity of derivatives against antibiotic-resistant pathogens?

Methodological Answer:

  • Assay Design :
    • MIC Testing : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (MRSA) and E. coli (ESBL).
    • Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) to assess resistance modulation .
  • Mechanistic Probes : Use fluorescence quenching to study DNA gyrase binding or ROS generation assays for oxidative stress induction .

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